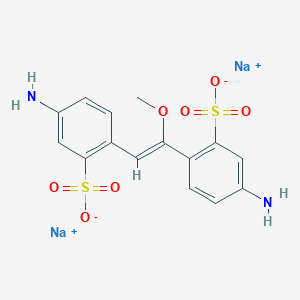![molecular formula C17H16ClNO2 B3847822 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847822.png)
3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone
説明
3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone, also known as CDDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDDP is a pyridinone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to inhibit DNA synthesis and repair, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease, 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to inhibit the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase and gamma-secretase enzymes. In Parkinson's disease, 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to protect dopaminergic neurons from oxidative stress-induced damage by inhibiting the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects
3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the protection of neurons from oxidative stress-induced damage. In cancer cells, 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to inhibit the activity of various enzymes involved in DNA synthesis and repair, leading to cell death. In Alzheimer's disease, 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to inhibit the activity of beta-secretase and gamma-secretase enzymes, leading to a decrease in the formation of beta-amyloid plaques. In Parkinson's disease, 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to protect dopaminergic neurons from oxidative stress-induced damage by inhibiting the activity of various enzymes and signaling pathways.
実験室実験の利点と制限
One of the advantages of using 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone in lab experiments is its potential therapeutic applications in various diseases. 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been extensively studied for its potential use in cancer, Alzheimer's disease, and Parkinson's disease, and its mechanism of action and physiological effects have been well characterized. However, one of the limitations of using 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone in lab experiments is its potential toxicity. 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to have toxic effects on normal cells, and its use in clinical trials may be limited by its toxicity.
将来の方向性
There are several future directions for research on 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate the potential use of 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone and its biochemical and physiological effects.
科学的研究の応用
3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. In Alzheimer's disease research, 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to inhibit the formation of beta-amyloid plaques, which are believed to be a major contributor to the development of Alzheimer's disease. In Parkinson's disease research, 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
特性
IUPAC Name |
3-[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-10-8-12(3)19-17(21)15(10)16(20)11(2)9-13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H,19,21)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHVJNCNQRKABL-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=C(C=C2)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198361 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N'-[1-(4-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B3847740.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B3847743.png)
![N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B3847745.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-naphthohydrazide](/img/structure/B3847747.png)

![3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid](/img/structure/B3847765.png)
![methyl (2S,4R)-1-methyl-4-{[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3847772.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B3847797.png)


![3-[3-(4-bromophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847823.png)

![3-[3-(2-chlorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847832.png)